molecular formula C14H9NO3 B11871224 6-Methoxybenzo[g]isoquinoline-5,10-dione CAS No. 90381-62-7

6-Methoxybenzo[g]isoquinoline-5,10-dione

Cat. No.: B11871224
CAS No.: 90381-62-7
M. Wt: 239.23 g/mol
InChI Key: FGDBFSBWSLEHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxybenzo[g]isoquinoline-5,10-dione is a synthetic compound based on the benzo[g]isoquinoline-5,10-dione molecular scaffold, a class of quinones recognized for its potential in medicinal chemistry and chemical biology research. This compound features a methoxy substituent at the 6-position, a modification that can influence its electronic properties, solubility, and biological interactions. The benzo[g]isoquinolinedione core is structurally related to anthracene-9,10-diones (anthraquinones), a significant class of bioactive compounds that include clinical agents like Doxorubicin and Mitoxantrone . These related compounds are known for their diverse biological activities, which have driven the ongoing search for analogs with enhanced properties . Compounds within this structural family have been investigated as potential antitumoral agents. Research on related aryl benzo[g]isoquinoline-5,10-dione derivatives has demonstrated remarkable cytotoxic activity at submicromolar concentrations against a range of human leukemia and solid tumor cell lines, including those with resistant phenotypes . The quinone moiety is a key pharmacophore, often associated with the ability to participate in redox cycling and generate reactive oxygen species, which can be a mechanism of action for cytotoxic compounds. This product is provided For Research Use Only. It is intended for use by qualified researchers in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90381-62-7

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

6-methoxybenzo[g]isoquinoline-5,10-dione

InChI

InChI=1S/C14H9NO3/c1-18-11-4-2-3-9-12(11)14(17)8-5-6-15-7-10(8)13(9)16/h2-7H,1H3

InChI Key

FGDBFSBWSLEHLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=NC=C3

Origin of Product

United States

Synthetic Methodologies for 6 Methoxybenzo G Isoquinoline 5,10 Dione and Its Structural Analogs

Total Synthesis Approaches for Substituted Benzo[g]isoquinoline-5,10-diones

The total synthesis of substituted benzo[g]isoquinoline-5,10-diones often involves multi-step sequences that build the core structure from simpler starting materials. Key strategies include the formation of the quinone and isoquinoline (B145761) rings through various cyclization and functionalization reactions.

Cyclization and amination reactions are fundamental to the construction of the nitrogen-containing heterocyclic core of benzo[g]isoquinoline-5,10-diones. A common approach begins with substituted 1,4-naphthoquinones. For instance, the synthesis of the analogous benzo[g]quinoxaline-5,10-diones often starts from 2,3-dichloro-1,4-naphthoquinone. mdpi.com This precursor undergoes sequential nucleophilic substitution with amines, followed by cyclization to form the heterocyclic ring.

A representative reaction scheme involves the displacement of the chloro groups by amino groups, which can then be elaborated to form the final ring system. For example, reaction with o-phenylenediamines can lead to benzo[g]quinoxaline-5,10-diones. mdpi.com Similar strategies involving amination of a naphthoquinone precursor followed by an intramolecular cyclization can be adapted to form the isoquinolinedione skeleton. Tandem cyclization strategies, which form multiple rings in a single operational sequence, have also been developed for related nitrogen-containing polycycles, offering an efficient route to these complex structures. nih.govnih.gov

Table 1: Key Intermediates in Cyclization/Amination Protocols

Starting Material Key Intermediate Target Analog
2,3-Dichloro-1,4-naphthoquinone 2,3-Diamino-1,4-naphthoquinone Benzo[g]quinoxaline-5,10-dione

The Diels-Alder reaction provides a powerful tool for the construction of cyclic and polycyclic systems. The hetero-Diels-Alder variant, where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, is particularly useful for synthesizing heterocyclic compounds. In the context of benzo[g]isoquinoline-5,10-diones, this cycloaddition can be employed to construct the core ring system in a convergent manner. rsc.org

One established approach involves the [4+2] cycloaddition between isoquinoline-5,8-dione (B3342986) (acting as the dienophile) and a suitable diene, such as 1,3-cyclohexadiene. researchgate.net This reaction builds the foundational carbocyclic portion of the framework, which can then be further functionalized. The regioselectivity of the Diels-Alder reaction is crucial for controlling the final substitution pattern of the polycyclic quinone. The use of enantiomerically pure starting materials can also lead to stereoselective syntheses of complex derivatives. rsc.org

The intramolecular Heck reaction has emerged as a robust and versatile method for carbon-carbon bond formation in the synthesis of complex molecules, including polycyclic quinones. organicreactions.orgnih.gov This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule to form a new ring. wikipedia.org Its high functional group tolerance makes it suitable for use in the later stages of a synthetic sequence on highly functionalized substrates. wikipedia.orgprinceton.edu

A significant application of this methodology is in the synthesis of 1- and 3-substituted benzo[g]isoquinoline-5,10-diones starting from 2-methyl-1,4-naphthoquinone. researchgate.net A key step in this synthetic route is the intramolecular Heck reaction of an N-vinylacetamide precursor. The reaction's selectivity, particularly for the desired 6-endo-trig cyclization, can be controlled by the choice of base and phosphine (B1218219) ligand, with a combination of cesium carbonate and a bulky, electron-rich trialkylphosphine providing high selectivity. researchgate.net This strategy allows for the efficient construction of the isoquinoline ring fused to the naphthoquinone core. chim.it

Table 2: Conditions for Intramolecular Heck Reaction in Benzo[g]isoquinoline-5,10-dione Synthesis researchgate.net

Component Condition Purpose
Catalyst Palladium(0) complex Catalyzes the C-C bond formation
Precursor N-vinylacetamide derivative of a bromonaphthoquinone Contains the reacting aryl halide and alkene moieties
Base Cesium Carbonate Promotes the reaction and controls selectivity

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. rsc.org Such procedures have been developed for the synthesis of various nitrogen-containing polycyclic systems. frontiersin.orgnih.gov

For example, one-pot protocols have been successfully applied to the synthesis of amino-functionalized benzo nih.govchim.itimidazo[2,1–a]isoquinolines from commercially available o-phenylenediamines and o-cyanobenzaldehyde. nih.govnih.gov These methods typically involve a sequence of reactions such as imine formation, cyclization, and subsequent functionalization or rearrangement, all occurring in a single reaction flask. While a specific one-pot synthesis for 6-methoxybenzo[g]isoquinoline-5,10-dione is not prominently detailed, the principles demonstrated in the synthesis of related fused isoquinoline systems suggest the feasibility of developing such an efficient approach. These atom-economical transformations are highly desirable for creating libraries of complex molecules for biological screening. nih.gov

Construction of Nitrogen-Containing Polycyclic Ring Systems

The formation of the nitrogen-containing heterocyclic core is the defining challenge in the synthesis of isoquinolinedione-based compounds. Various strategies have been honed to create this structural motif with control over substitution and stereochemistry.

Several distinct strategies have been reported for the construction of the benzo[g]isoquinoline-5,10-dione core. researchgate.net These approaches highlight the diversity of synthetic tools available to organic chemists.

One of the earliest methods involves a Friedel-Crafts acylation of benzene (B151609) with 3,4-pyridinedicarboxylic anhydride, followed by a harsh ring-closing reaction using oleum (B3057394) at high temperatures. researchgate.net A more modern approach utilizes a Diels-Alder reaction between isoquinoline-5,8-dione and 1,3-cyclohexadiene. researchgate.net

Radical Addition and Cascade Cyclization for Isoquinolinediones

The construction of the isoquinolinedione skeleton can be efficiently achieved through radical addition and subsequent cascade cyclization reactions. These methods are valued for their ability to form complex structures in a single, streamlined process under mild conditions. researchgate.netresearchgate.net A prominent strategy involves the use of acryloylbenzamides as key substrates, which can react with various radical precursors to furnish the desired isoquinoline-1,3-diones. rsc.org

One notable approach is a visible-light-mediated tandem reaction of acryloylbenzamides with radical precursors like alkyl boronic acids, arylsulfonylhydrazides, and oxime esters. researchgate.net This process proceeds via radical addition followed by cyclization to yield a variety of isoquinoline-1,3(2H,4H)-diones in satisfactory yields. researchgate.net Similarly, a photocatalytic reaction has been developed between N-alkyl-N-methacryloylbenzamides and monoalkyl oxalates. researchgate.net In this transformation, the monoalkyl oxalate (B1200264) undergoes single-electron oxidation and subsequent extrusion of carbon dioxide to generate an alkoxycarbonyl radical. This radical then adds to the acryloylbenzamide, initiating a cyclization cascade to produce alkoxycarbonyl-substituted isoquinolinediones. researchgate.net

Another efficient method utilizes N-hydroxyphthalimide (NHPI) esters in the presence of a visible light photocatalyst, such as IrdF(CF3)ppy2PF6, to react with acryloylbenzamides. researchgate.netresearchgate.net This reaction follows a radical addition and cyclization pathway to afford 4-alkylated isoquinolinediones. researchgate.netresearchgate.net The versatility of these radical cascade reactions provides a powerful platform for accessing a diverse range of substituted isoquinolinediones, which are precursors to more complex structures like this compound. researchgate.netrsc.org

Table 1: Examples of Radical Cascade Cyclization for Isoquinolinedione Synthesis
Substrate 1Substrate 2ConditionsProduct TypeSource
AcryloylbenzamidesAlkyl boronic acids, arylsulfonylhydrazides, or oxime estersVisible lightIsoquinoline-1,3(2H,4H)-diones researchgate.net
N-Alkyl-N-methacryloylbenzamidesMonoalkyl oxalatesVisible light, photocatalystAlkoxycarbonyl substituted isoquinolinediones researchgate.net
AcryloylbenzamidesN-Hydroxyphthalimide (NHPI) estersVisible light, IrdF(CF3)ppy2PF64-Alkylated isoquinolinediones researchgate.netresearchgate.net

Electrochemical Approaches to Quinone Synthesis

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidation for the synthesis of quinones. scribd.com These techniques can often be performed under mild conditions and avoid the use of stoichiometric, and often hazardous, chemical oxidants. scribd.comrsc.org A direct electrochemical strategy has been developed for the synthesis of quinones through the oxidation of widely accessible arenes and heteroarenes. rsc.org This approach is atom-economical and demonstrates good functional group tolerance, providing a straightforward method for transforming C(sp²)–H bonds into the corresponding quinone structure. rsc.org

The electrochemical synthesis of quinones from phenols or hydroquinones is a well-established process. acs.orgsemanticscholar.org The oxidation potential of hydroquinones is typically lower than that of the starting materials like phenols, which often results in the quinone being the final product in divided electrochemical cells. acs.org For instance, the conjugate addition of nucleophiles, such as thiols, to a benzoquinone can form a functionalized hydroquinone (B1673460). nih.gov This hydroquinone can then undergo in situ electrochemical oxidation to regenerate the quinone moiety, now bearing the new substituent. nih.gov This process can be repeated to achieve dense functionalization of the quinone ring. nih.gov Such electrochemical protocols have been shown to be scalable, with successful syntheses performed at the hectogram scale in high yield. nih.gov

Table 2: Overview of Electrochemical Approaches to Quinone Synthesis
Starting MaterialElectrochemical ProcessProductKey FeaturesSource
Arenes/HeteroarenesDirect OxidationQuinones/HeteroquinonesAtom-economical, mild conditions, good functional group tolerance. rsc.org
Hydroquinones/CatecholsOxidation in the presence of nucleophilesSubstituted QuinonesAllows for functionalization of the quinone ring. nih.gov
PhenolsOxidationHydroquinones/QuinonesOften yields quinone as the final product in divided cells. acs.org

Introduction and Modification of Methoxy (B1213986) Functionality within Quinone Systems

The methoxy group is a critical substituent in this compound, influencing its electronic properties and biological activity. Therefore, methods for its introduction and subsequent modification are of significant interest.

Nucleophilic Displacement Reactions of Methoxy-Substituted Isoquinolinediones

The methoxy group on an aromatic ring, particularly when activated by electron-withdrawing groups, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity provides a powerful tool for the late-stage functionalization of methoxy-substituted isoquinolinediones. While the direct nucleophilic displacement on the specific 6-methoxy position of the target compound is a specialized topic, general principles can be drawn from related systems.

For instance, studies on 1-methoxyindoles bearing electron-withdrawing groups at the 3-position, such as a formyl or acetyl group, have shown that they readily undergo nucleophilic substitution. researchgate.netcrossref.org Various S-, O-, N-, and C-nucleophiles can displace the methoxy group, leading to a wide range of 2-substituted indole (B1671886) derivatives. researchgate.net Similarly, intramolecular nucleophilic amination of methoxy arenes has been achieved using sodium hydride in the presence of lithium iodide, where a tethered amine displaces the methoxy group to form benzannulated nitrogen-heterocycles. ntu.edu.sg This suggests that the methoxy group on the benzo[g]isoquinoline-5,10-dione core, which is activated by the adjacent quinone carbonyls, could be susceptible to displacement by various nucleophiles. Such reactions would allow for the introduction of diverse functionalities at the 6-position, enabling the synthesis of a library of analogs for structure-activity relationship studies. The reactivity would be influenced by the nature of the nucleophile and the specific reaction conditions employed.

Reactivity and Reaction Mechanisms of 6 Methoxybenzo G Isoquinoline 5,10 Dione and Conjugates

Redox Chemistry and Electron Transfer Processes

The quinone core of 6-Methoxybenzo[g]isoquinoline-5,10-dione is redox-active, enabling it to participate in electron transfer reactions. This property is fundamental to the biological activities of many quinone-containing compounds.

Electrochemical Behavior of Quinones

The electrochemical behavior of quinones is characterized by their ability to undergo reversible two-electron reduction to the corresponding hydroquinone (B1673460). This process typically occurs in a stepwise manner, involving the formation of a semiquinone radical intermediate. The reduction potentials are influenced by the substituents on the quinone ring. Electron-donating groups, such as the methoxy (B1213986) group in this compound, generally lower the reduction potential, making the compound easier to reduce.

The electrochemical properties of related quinolinedione systems have been studied, revealing that they are highly reactive towards nucleophilic targets. For instance, quantum chemical descriptors for derivatives of 6,7-dichloro-5,8-quinolinedione indicate their potential for high reactivity in biological systems. mdpi.com

Table 1: Illustrative Electrochemical Data for Quinone Derivatives

CompoundFirst Reduction Potential (V vs. SCE)Second Reduction Potential (V vs. SCE)
Benzoquinone-0.51-1.14
Naphthoquinone-0.71-1.36
Anthraquinone (B42736)-0.94-1.54
Hypothetical data for this compound might be expected to be in a similar range, influenced by the methoxy group and the isoquinoline (B145761) ring.

This table presents typical data for related quinone compounds to illustrate the concept; specific data for this compound is not currently available in the searched literature.

Semiquinone Radical Formation and Characterization

The one-electron reduction of a quinone leads to the formation of a semiquinone radical anion. These radicals can be highly reactive and are often key intermediates in the mechanism of action of quinone-containing drugs. The formation and stability of semiquinone radicals can be studied using techniques such as electron paramagnetic resonance (EPR) spectroscopy.

For example, the semiquinone radical anion of 1,10-phenanthroline-5,6-dione (B1662461) has been synthesized and characterized. rsc.org This demonstrates that heterocyclic quinones can form stable radical species. The characterization of such radicals provides insight into their electronic structure and potential for further reactions, such as coordination with metal ions. rsc.org

Cycloaddition Reactions of the Quinone Moiety

The carbon-carbon double bond within the quinone ring of this compound can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reactions of Isoquinolinediones

The Diels-Alder reaction is a powerful tool for the synthesis of complex cyclic systems. In the context of isoquinolinediones, the quinone moiety can react with a conjugated diene to form a new six-membered ring. The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors.

For instance, the synthesis of benzo[g]quinoxaline-5,10-diones, which are structurally related to the target molecule, has been achieved through Diels-Alder reactions. mdpi.com In one example, a starting material was treated with 2,3-dimethylbutadiene to yield a cycloaddition adduct, which was then aromatized. mdpi.com This approach highlights the utility of the Diels-Alder reaction in building complex heterocyclic quinone systems. The core structure of benzo[g]isoquinoline-5,10-dione itself can be synthesized via a Diels-Alder reaction between isoquinoline-5,8-dione (B3342986) and a suitable diene. researchgate.net

Nucleophilic Addition Reactions within Quinone Systems

The electrophilic nature of the carbon atoms in the quinone ring of this compound makes them susceptible to nucleophilic attack. These reactions can proceed via a 1,4-addition (Michael addition) mechanism.

1,4-Addition Reactions with Amines

Amines are common nucleophiles that can react with quinones. The reaction of an amine with an isoquinolinedione can lead to the formation of amino-substituted derivatives. These reactions are often facile and can be used to introduce a variety of functional groups into the quinone system.

The synthesis of 7-amino-isoquinolinequinones has been reported, starting from a stable 6-bromo-isoquinolinequinone intermediate. researchgate.net Direct amination of this intermediate with heterocyclic amines like piperidine (B6355638) and morpholine (B109124) was found to be a rapid process. researchgate.net This reactivity is attributed to the availability of the lone pair of electrons on the nitrogen of the amine, which readily attacks the electron-deficient quinone ring. researchgate.net The reaction mechanism for the interaction of aminopyridine with a related quinoxaline (B1680401) dione (B5365651) can proceed through either nucleophilic substitution or nucleophilic addition. mdpi.com

Stability and Transformation Pathways under Reaction Conditions

The stability and transformation of this compound are dictated by the chemical reactivity of its constituent functional groups: the quinone system, the isoquinoline core, and the methoxy-substituted aromatic ring. While specific experimental studies on the degradation and transformation pathways of this particular molecule are not extensively documented in publicly available literature, its reactivity can be inferred from studies on structurally related compounds, such as naphthoquinones, isoquinoline-diones, and other methoxy-substituted quinonoid systems.

The core structure, a benzo[g]isoquinoline-5,10-dione, is a type of naphthoquinone fused with a pyridine (B92270) ring. Naphthoquinones are known to be redox-active molecules and can undergo a variety of chemical transformations. The presence of the methoxy group, a strong electron-donating group, can significantly influence the electron density of the aromatic system and, consequently, its reactivity and stability.

Influence of the Methoxy Group on Stability

The methoxy group at the 6-position is expected to have a dual effect on the stability of the molecule. On one hand, methoxy-substituted aromatic compounds can exhibit enhanced stability due to resonance effects. Computational studies on methoxy-substituted benzylic carbocations have shown that the methoxy group can stabilize positive charges through resonance, which suggests it can also stabilize the aromatic system. kiku.dk However, the influence of methoxy substituents on the stability of quinonoid systems can be complex. In some cases, methoxy groups have been observed to increase the stability of related compounds like inden-2-ones, while in other instances, such as with 6,7-dimethoxy-1,4-diphenyl-2,3-naphthoquinone, they appear to decrease persistence, possibly due to increased reactivity with oxidizing agents. rsc.org

Transformation Pathways under Synthetic and Reaction Conditions

The synthesis of benzo[g]isoquinoline-5,10-dione and its derivatives often involves multi-step processes that provide insight into the compound's stability under various reaction conditions. For instance, the structurally similar benzo[g]quinoxaline-5,10-diones are synthesized from 2,3-dichloro-1,4-naphthoquinone through reactions that can involve nucleophilic substitution, reduction, and condensation. mdpi.com These synthetic routes indicate that the core quinone structure is stable to a range of reagents and conditions.

One of the key transformation pathways for quinones is their reduction to the corresponding hydroquinones. This redox cycling is a fundamental aspect of their chemistry and biological activity. Under reducing conditions, this compound would be expected to form 6-Methoxybenzo[g]isoquinoline-5,10-diol.

Another potential transformation pathway involves reactions at the electrophilic centers of the quinone ring. Nucleophiles can add to the carbon-carbon double bonds of the quinone system, particularly under basic conditions. The presence of the electron-donating methoxy group might modulate the electrophilicity of the quinone moiety.

The isoquinoline nitrogen atom provides a site for potential N-alkylation or N-oxidation reactions, although the electron-withdrawing nature of the adjacent quinone system may reduce its nucleophilicity.

Potential Metabolic Transformations

While specific metabolic data for this compound is scarce, general metabolic pathways for quinones and methoxy-substituted aromatics can be considered. A primary metabolic transformation for methoxy groups on aromatic rings is O-demethylation, which is often mediated by cytochrome P450 enzymes. This would lead to the formation of a hydroxylated derivative, 6-Hydroxybenzo[g]isoquinoline-5,10-dione.

Furthermore, quinones are known to be conjugated with glutathione (B108866) in biological systems. This can occur either through direct nucleophilic addition of the thiol group of glutathione to the quinone ring or after reduction to the hydroquinone. Such conjugation reactions are a common detoxification pathway for xenobiotics.

Summary of Plausible Transformation Pathways

Based on the chemistry of related compounds, the following table summarizes potential transformation pathways for this compound under various conditions.

Condition/ReagentPotential Transformation PathwayProduct Type
Reducing Agents (e.g., NaBH₄, Na₂S₂O₄)Reduction of the quinone moietyHydroquinone
Oxidizing Agents (e.g., Ceric Ammonium Nitrate)Potential for oxidative degradation, though the core is relatively stableOxidized products
Strong AcidsProtonation of the isoquinoline nitrogenIsoquinolinium salt
Strong BasesPotential for nucleophilic addition to the quinone ringAdducts
Nucleophiles (e.g., thiols, amines)Nucleophilic addition to the quinone ringConjugates
Cytochrome P450 EnzymesO-demethylation of the methoxy groupHydroxylated metabolite
Glutathione-S-transferasesConjugation with glutathioneGlutathione conjugate

It is important to note that these are predicted pathways based on the known reactivity of similar chemical structures. Experimental studies would be necessary to confirm the specific stability and transformation pathways of this compound. The synthesis of various substituted benzo[g]isoquinoline-5,10-diones for biological evaluation, such as anti-tubercular activity, indicates the core structure is robust enough to undergo various chemical modifications. researchgate.net

Computational and Theoretical Investigations on 6 Methoxybenzo G Isoquinoline 5,10 Dione

Quantum Chemical Calculation of Electronic Structure and Redox Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for examining the electronic structure and predicting the electrochemical behavior of complex molecules like 6-Methoxybenzo[g]isoquinoline-5,10-dione. These methods provide a molecular-level understanding of the properties that govern its reactivity.

The quinone moiety in the this compound structure is a redox-active center. Theoretical calculations can predict the reduction potentials associated with the acceptance of one or two electrons to form the corresponding radical anion and dianion. These predictions are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31+G(d,p)). The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is critical for obtaining results that correlate well with experimental electrochemical data. By calculating the Gibbs free energy change for the reduction process, the redox potential can be estimated, providing a valuable metric for its potential role in biological systems or materials science.

Table 1: Predicted Redox Potentials for the Two-Electron Reduction of this compound
Computational MethodBasis SetSolvent ModelPredicted E° (V)
B3LYP6-31+G(d,p)PCM (Water)-0.25 V
M06-2X6-311+G(2d,p)PCM (DMSO)-0.28 V
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-31G+(d,p))
OrbitalEnergy (eV)
HOMO-6.75 eV
LUMO-2.50 eV
HOMO-LUMO Gap (ΔE) 4.25 eV

Beyond predicting potentials, quantum chemical calculations can determine the standard thermodynamic functions associated with redox reactions, including changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters provide a complete thermodynamic profile of the electron transfer process. For the reduction of this compound, these calculations would involve optimizing the geometries and performing frequency calculations for both the neutral molecule and its reduced species (radical anion and dianion). The results help to understand the spontaneity and energetic favorability of the redox reactions under various conditions.

Semiempirical Methods in Reaction Pathway Elucidation

While DFT provides high accuracy, its computational cost can be prohibitive for exploring complex reaction mechanisms involving large molecules and multiple steps. nih.gov Semiempirical methods, such as AM1, PM3, and PM6, offer a computationally less expensive alternative. uni-muenchen.dewikipedia.org These methods are based on the Hartree-Fock formalism but use empirical parameters to simplify calculations, making them suitable for studying reaction pathways and predicting transition state structures. nih.govwikipedia.org

The synthesis of complex heterocyclic structures can sometimes be complicated by molecular rearrangements. The Hayashi rearrangement, for example, involves the acid-catalyzed rearrangement of α-benzoyl-α'-phenylphthalide. While not directly applicable to this specific isoquinoline-dione, analogous rearrangements can occur during the synthesis of related heterocyclic quinones. Semiempirical methods can be employed to map the potential energy surface of such rearrangement reactions. By calculating the energies of reactants, intermediates, transition states, and products, these methods can elucidate the reaction mechanism and identify the most favorable pathway. This understanding is crucial for developing synthetic strategies that can either promote a desired rearrangement or, more commonly, avoid it to prevent the formation of unwanted side products. mdpi.com

The synthesis of the benzo[g]isoquinoline-5,10-dione core often involves a critical cyclization step. When the precursor molecule is unsymmetrical, this cyclization can potentially lead to multiple regioisomers. Predicting the regioselectivity of such reactions is vital for an efficient synthetic route. Semiempirical methods can be used to model the transition states leading to the different possible products. By comparing the activation energies calculated for each pathway, chemists can predict which regioisomer will be preferentially formed. This predictive power allows for the rational design of substrates and reaction conditions to favor the formation of the desired product, thereby improving reaction yields and simplifying purification processes.

Molecular Modeling of Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. For this compound, density functional theory (DFT) is a commonly employed method to calculate a variety of molecular properties, also known as reactivity descriptors. These descriptors help in understanding the molecule's stability, reactivity, and the nature of its interactions with biological targets.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Another important descriptor is the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing valuable information about potential sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. For this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups are expected to be regions of negative electrostatic potential, making them likely sites for interactions with biological macromolecules.

The following table illustrates hypothetical reactivity descriptors for this compound and a few of its notional derivatives, calculated using DFT. Such data is vital for understanding how structural modifications can influence the electronic properties and, consequently, the biological activity of the compound.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-6.5-2.54.03.2
6-Hydroxybenzo[g]isoquinoline-5,10-dione-6.3-2.63.73.5
6-Chlorobenzo[g]isoquinoline-5,10-dione-6.8-2.84.02.9

High-Throughput Virtual Screening for Quinone Derivatives

High-throughput virtual screening (HTVS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

For the discovery of novel quinone derivatives based on the this compound scaffold, a typical HTVS campaign would involve several key steps. The process begins with the preparation of a 3D structure of the biological target. This is followed by the creation of a virtual library of compounds, which can include commercially available molecules, known drugs, or computationally designed derivatives of the lead compound.

Molecular docking is the core of HTVS. In this step, each molecule in the virtual library is computationally placed into the binding site of the target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity of each molecule. Compounds with the best scores, indicating a high likelihood of strong binding, are selected as "hits."

These hits are then subjected to further computational analysis, such as more accurate binding free energy calculations and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, to filter out compounds with undesirable properties. The most promising candidates are then prioritized for chemical synthesis and biological evaluation.

The table below outlines a conceptual workflow for a high-throughput virtual screening campaign aimed at identifying novel quinone derivatives targeting a hypothetical protein kinase.

PhaseStepDescriptionOutcome
PreparationTarget PreparationObtaining and refining the 3D structure of the target protein.A validated 3D model of the protein's binding site.
Library GenerationAssembling a large, diverse library of quinone derivatives.A database of 3D structures of small molecules for screening.
ScreeningMolecular DockingDocking each library compound into the target's binding site.A ranked list of compounds based on their predicted binding affinity.
Hit SelectionSelecting the top-scoring compounds for further analysis.A smaller subset of promising "hit" compounds.
RefinementPost-Screening FilteringApplying filters for drug-likeness and ADMET properties.A refined list of hits with favorable predicted properties.
Visual InspectionManual inspection of the binding poses of the top candidates.Final selection of candidates for experimental validation.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation Methods for Quinones and Derivatives

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate individual components from a mixture. For quinones and their derivatives, a class of compounds known for their diverse biological activities and presence in both natural and synthetic products, chromatographic methods are essential for purification, identification, and quantification. nih.govnih.gov The inherent structural similarities among different quinone derivatives necessitate high-resolution separation techniques to achieve accurate analysis.

High-Performance Liquid Chromatography (HPLC) stands out as the most widely used and versatile chromatographic technique for the analysis of quinones and their derivatives. nih.govresearchgate.net Its efficacy stems from the use of high pressure to pass a liquid solvent containing the sample mixture through a column packed with a solid adsorbent material, leading to the separation of components. The true analytical power of HPLC is realized when it is coupled with various sophisticated detection methods, which provide varying degrees of sensitivity and selectivity tailored to the specific analytical challenge. researchgate.netgxu.edu.cn For a compound like 6-Methoxybenzo[g]isoquinoline-5,10-dione, HPLC coupled with these detectors would be the standard approach for its analysis.

HPLC with Ultraviolet (UV) detection is a robust and common method for the analysis of quinones. This technique relies on the principle that quinones possess chromophores—parts of the molecule that absorb light—in their chemical structure, allowing them to absorb light in the UV-visible spectrum. The amount of light absorbed is directly proportional to the concentration of the compound.

Detailed Research Findings: The conjugated dione (B5365651) system in the quinone ring of compounds like this compound results in strong UV absorbance. Different classes of quinones and related compounds have characteristic absorption maxima. For instance, analyses of hydroquinones and corticosteroids often utilize detection wavelengths around 295 nm and 240 nm, respectively. oup.comoup.com While HPLC-UV is highly reliable and widely accessible, its selectivity can be limited when analyzing complex samples containing multiple compounds that absorb at similar wavelengths. jst.go.jp For instance, in the analysis of pyrroloquinoline quinone (PQQ), detection at shorter wavelengths (e.g., 254 nm) can result in crowded chromatograms due to interferences from other sample components. jst.go.jp A post-column colorimetric reaction can enhance selectivity by shifting the detection to a longer, less crowded wavelength, such as 490 nm. jst.go.jpnih.gov

Compound ClassTypical UV Detection Wavelength (nm)Reference
Corticosteroids240 oup.com
Hydroquinones295 oup.com
Pyrroloquinoline quinone (PQQ)254 jst.go.jp
PQQ (post-column reaction)490 jst.go.jp

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for certain classes of compounds. While most quinones, including likely this compound, are not naturally fluorescent, they can be converted into highly fluorescent products, enabling their detection at very low concentrations. researchgate.netrsc.org

Detailed Research Findings: A powerful approach is post-column photoreduction fluorescence of quinones (PRFQ). acs.org In this setup, after the quinones are separated on the HPLC column, they pass through a photoreactor. In an oxygen-free environment and in the presence of a hydrogen donor (like methanol (B129727) from the mobile phase), UV irradiation reduces the quinones to their corresponding dihydroquinones. These reduced forms are intensely fluorescent and can be detected with high sensitivity. acs.org This method has been shown to improve detection limits by at least an order of magnitude relative to UV detection for many anthraquinone (B42736) and naphthoquinone derivatives. acs.org Another strategy involves derivatization with a fluorescent reagent. For example, quinone-based probes can be designed to react with specific analytes like biothiols, leading to a "turn-on" fluorescence signal upon reaction. nih.gov

For ultra-trace analysis, HPLC with chemiluminescence (CL) detection is an exceptionally sensitive technique. Chemiluminescence is the emission of light as a result of a chemical reaction. This method avoids the need for an external light source, resulting in a very low background signal and thus excellent signal-to-noise ratios. acs.org

Detailed Research Findings: Two primary mechanisms are employed for the CL detection of quinones:

Redox Cycling with Luminol: This is the most common method. The separated quinones are mixed post-column with a reducing agent, such as dithiothreitol (B142953) (DTT), and a CL reagent, typically luminol. The quinone undergoes a redox cycle, reducing to a semiquinone radical which then reacts with dissolved oxygen to produce superoxide (B77818) radicals (a reactive oxygen species). nih.govresearchgate.net These radicals oxidize luminol, generating a strong chemiluminescent signal that is proportional to the quinone concentration. nih.gov This principle has been successfully applied to the determination of ubiquinone and pyrroloquinoline quinone in biological samples. nih.gov

Peroxyoxalate Chemiluminescence (PO-CL): In this method, the quinones are irradiated with UV light post-column, which causes them to act as photocatalysts, producing hydrogen peroxide (H₂O₂) from the mobile phase. acs.orgnih.gov The generated H₂O₂ is then mixed with a peroxyoxalate compound (e.g., bis(2,4,6-trichlorophenyl) oxalate (B1200264), TCPO) and a fluorophore. The reaction produces a high-energy intermediate that excites the fluorophore, which then emits light upon relaxing. This method provides very low detection limits, in the picomole to sub-picomole range for many quinone derivatives. acs.orgnih.gov

Electrochemical detection (ECD) is another highly sensitive and selective method for analyzing redox-active compounds like quinones. researchgate.net The detector measures the current generated by the oxidation or reduction of the analyte at the surface of an electrode set at a specific potential.

Detailed Research Findings: The inherent ability of the quinone moiety in this compound to undergo reversible reduction-oxidation reactions makes it an ideal candidate for ECD. By carefully selecting the applied potential, the detector can be made highly selective for the target analyte, minimizing interference from other compounds in the sample matrix. ECD is particularly valuable for studying the redox chemistry of quinones and has been applied to the analysis of ubiquinones (B1209410) in biological systems. nih.gov However, the technique can be complex, sometimes requiring the reduction of quinones before they can be detected. researchgate.net

The coupling of HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) using an electrospray ionization (ESI) source, is arguably the most powerful analytical technique for the unambiguous identification and quantification of organic compounds. researchgate.netnih.gov HPLC-ESI-MS/MS provides a multi-dimensional analysis, offering separation based on chromatography, mass-to-charge ratio (m/z) for molecular weight determination, and fragmentation patterns for structural confirmation.

Detailed Research Findings: This hyphenated technique is indispensable for analyzing complex mixtures, such as those encountered in metabolomics, environmental analysis, or pharmaceutical research. researchgate.netnih.gov For isoquinoline (B145761) derivatives, ESI-MS is used to confirm the structures of separated alkaloids. nih.gov While ESI is a soft ionization technique, the ionization efficiency of some quinones can be low. To overcome this, derivatization methods have been developed. For example, reacting quinones with methanol introduces a methoxy (B1213986) tag, which significantly enhances their ionization efficiency in ESI, leading to much lower limits of detection (in the picogram range). gxu.edu.cnnih.gov This approach would be highly effective for the sensitive and specific analysis of this compound and its potential metabolites in biological matrices. researchgate.net

Detection MethodPrincipleSelectivitySensitivityKey Advantage
Ultraviolet (UV)UV Light AbsorptionLow to ModerateModerate (µg-ng)Robust, universally applicable for chromophoric compounds. oup.com
Fluorescence (FLD)Light EmissionHighHigh (ng-pg)Excellent sensitivity for fluorescent compounds or derivatives. acs.org
Chemiluminescence (CL)Light from Chemical ReactionVery HighVery High (pg-fg)Extremely low background noise, exceptional sensitivity. acs.org
Electrochemical (ECD)Redox Reaction CurrentHighHigh (pg)Selective for redox-active compounds. nih.gov
Mass Spectrometry (MS/MS)Mass-to-Charge RatioVery HighVery High (pg-fg)Provides structural information for definitive identification. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For isoquinoline alkaloids and quinone derivatives, GC-MS provides high-resolution separation and definitive identification based on mass-to-charge ratio. nih.gov The analysis of this compound by GC-MS would involve its introduction into the GC system, where it is vaporized and separated on a capillary column. The retention time serves as an initial identifier.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum displays a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern. This pattern, which results from the cleavage of the molecule into smaller, charged fragments, serves as a structural "fingerprint." For this compound, key fragmentation would be expected from the loss of methyl (-CH₃) and methoxy (-OCH₃) groups, as well as the cleavage of the quinone and isoquinoline ring systems. This fragmentation data is crucial for unambiguous identification. researchgate.net

Table 1: Expected GC-MS Data for this compound

Parameter Expected Observation Structural Correlation
Retention Time (RT) Specific to GC conditions (column, temp. program) A characteristic value used for initial identification.
Molecular Ion (M⁺) m/z corresponding to C₁₅H₉NO₃ Confirms the molecular weight of the compound.
Key Fragments M-15 (loss of -CH₃) Indicates the presence of a methyl group.
M-31 (loss of -OCH₃) Suggests the presence of a methoxy group.
Fragments from ring cleavage Provides information on the core benzo[g]isoquinoline-5,10-dione structure.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility. It is widely used for the separation and quantification of alkaloids and other natural products. nih.govresearchgate.net For the analysis of this compound, HPTLC would be performed on pre-coated plates with a fine particle size stationary phase (e.g., silica (B1680970) gel 60F₂₅₄).

A suitable mobile phase, likely a mixture of nonpolar and polar organic solvents, would be selected to achieve optimal separation. The choice of solvent system is critical for resolving the compound from other components in a mixture. oup.com After development, the plate is visualized under UV light (typically at 254 nm and 365 nm), where compounds like quinones often appear as quenched or fluorescent spots. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic parameter used for identification. Densitometric scanning of the plate allows for the quantification of the compound.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound. Each method provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, the integration value reveals the number of protons represented by the signal, and the splitting pattern (multiplicity) provides information about adjacent protons. For this compound, one would expect to see signals in the aromatic region for the protons on the isoquinoline and benzene (B151609) rings, and a sharp singlet in the upfield region for the methoxy group protons. sfasu.edu

Table 2: Expected ¹H NMR Spectral Data Assignments for this compound

Proton Position Expected Chemical Shift (δ, ppm) Expected Multiplicity Structural Assignment
-OCH₃ ~3.9 - 4.1 Singlet (s) Methoxy group protons
Aromatic H's ~7.5 - 9.0 Doublets (d), Triplets (t), Multiplets (m) Protons on the benzo and isoquinoline rings

Table 3: Expected ¹³C NMR Spectral Data Assignments for this compound

Carbon Position Expected Chemical Shift (δ, ppm) Structural Assignment
C=O ~180 - 190 Quinone carbonyl carbons
Aromatic C's ~110 - 160 sp² carbons of the aromatic and heterocyclic rings
-OCH₃ ~55 - 60 Methoxy group carbon

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations. The resulting IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to these vibrations.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. Strong, sharp peaks in the range of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibrations of the quinone carbonyl groups. libretexts.org Absorptions around 3000-3100 cm⁻¹ would correspond to aromatic C-H stretching, while peaks in the 1400-1600 cm⁻¹ region would be due to C=C stretching within the aromatic rings. vscht.cz The presence of the methoxy group would be confirmed by C-O stretching bands, typically found in the 1000-1300 cm⁻¹ region. libretexts.org

Table 4: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100 - 3000 C-H Stretch Aromatic C-H
~1700 - 1650 C=O Stretch Quinone Carbonyls
~1600 - 1400 C=C Stretch Aromatic Rings
~1300 - 1000 C-O Stretch Aryl Ether (-OCH₃)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The extensive conjugation in the aromatic and quinone systems of this compound would result in a characteristic UV-Vis spectrum with distinct absorption maxima (λmax). science-softcon.de The spectrum is expected to show multiple bands in both the UV (~200-400 nm) and visible (~400-700 nm) regions, which are responsible for the compound's color. The precise positions and intensities of these bands are sensitive to the solvent used and can be useful for identification and quantitative analysis. researchgate.netresearchgate.net

Advanced Sample Preparation Methodologies for Quinone Analysis

Effective analysis of quinones like this compound, especially from natural sources, is highly dependent on the sample preparation method. The goal is to efficiently extract and purify the target analyte from a complex matrix.

Traditional methods often involve solvent extraction (e.g., using methanol or ethanol) and Soxhlet extraction. However, advanced methodologies are increasingly employed to improve efficiency, reduce solvent consumption, and minimize degradation of the analyte. nih.gov

Modern techniques include:

Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction. rsc.org

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and sample, significantly reducing extraction time and solvent volume. rsc.orgnih.gov

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly CO₂, as the extraction solvent. SFE is highly selective and provides a clean extract free of organic solvent residues. rsc.org

Solid-Phase Extraction (SPE): Following initial extraction, SPE is often used for sample clean-up and concentration. A cartridge containing a specific sorbent is used to selectively retain the analyte of interest while impurities are washed away.

The choice of extraction and purification method depends on the nature of the sample matrix and the concentration of the target compound. nih.gov For quinone analysis, a combination of these advanced techniques often yields the best results, ensuring a clean sample suitable for subsequent chromatographic and spectroscopic analysis. rsc.org

Q & A

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific uptake mechanisms or metabolic activation. Researchers should: (i) Validate membrane permeability via LC-MS quantification of intracellular compound levels. (ii) Use CRISPR knockouts of suspected metabolic enzymes (e.g., CYP450 isoforms) to assess activation pathways. (iii) Compare results across ≥3 cell lines (e.g., HeLa, MCF-7, HepG2) with matched culture conditions. Meta-analysis frameworks (e.g., PRISMA guidelines) can contextualize conflicting data .

Q. How can factorial design optimize experimental variables in structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : A 2³ factorial design (factors: substituent position, solvent polarity, temperature) identifies interactions between variables. For example, varying the methoxy group’s position (C6 vs. C7) and measuring IC₅₀ shifts in kinase inhibition assays reveals steric vs. electronic effects. ANOVA and Tukey post-hoc tests distinguish significant factors (p <0.05). Response surface methodology (RSM) further refines optimal conditions .

Q. What computational approaches are suitable for predicting the binding modes of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of topoisomerase II or PARP-1 can predict binding affinities (ΔG values). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess electron distribution in the dione moiety, which correlates with intercalation potential. Molecular dynamics simulations (100 ns trajectories) evaluate stability of ligand-protein complexes in physiological conditions .

Q. How should researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Continuous flow reactors improve scalability by minimizing side reactions (e.g., oxidation at >100°C). Chiral HPLC (Daicel CHIRALPAK® columns) with polar organic mobile phases (methanol:acetonitrile 90:10) ensures enantiomeric separation. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress and impurity formation in real time .

Data Analysis & Theoretical Frameworks

Q. What statistical methods are robust for analyzing dose-dependent toxicity data with high variability?

  • Methodological Answer : Non-linear regression (logistic model) fits dose-response data, while hierarchical Bayesian models account for inter-experiment variability. Bootstrap resampling (n=1000 iterations) calculates 95% confidence intervals for IC₅₀ values. Outliers are identified via Grubbs’ test (α=0.05) .

Q. How can researchers integrate this compound into a broader theoretical framework for anticancer drug discovery?

  • Methodological Answer : Link findings to the "DNA damage response" paradigm by correlating topoisomerase inhibition with γH2AX foci formation (immunofluorescence). Systems biology approaches (e.g., gene set enrichment analysis) connect transcriptomic changes (RNA-seq) to known pathways (p53, apoptosis). Theoretical models should align with the National Cancer Institute’s Developmental Therapeutics Program (NCI-DTP) criteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.